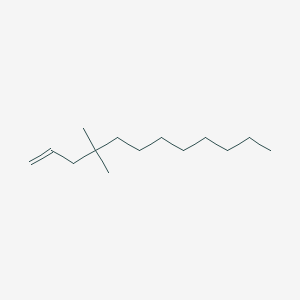
1-Dodecene, 4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecene, 4,4-dimethyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and two methyl groups attached to the fourth carbon. This compound is part of the alpha-olefin family, which is known for having a double bond at the alpha position, enhancing its reactivity and making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecene, 4,4-dimethyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene, producing a range of alpha-olefins, including 1-Dodecene, 4,4-dimethyl-. Other methods developed by companies like Gulf and Ethyl Corporations use triethylaluminium as the catalyst, relying on ethylene insertion into an aluminium-alkyl bond followed by beta-hydride elimination to regenerate the aluminium hydride .
化学反応の分析
Types of Reactions: 1-Dodecene, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: This reaction typically results in the formation of alkanes.
Substitution: This reaction can occur at the double bond, leading to the formation of different substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkenes.
科学的研究の応用
1-Dodecene, 4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce various polymers.
Biology: It can be used as a model compound to study the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-Dodecene, 4,4-dimethyl- involves its reactivity at the double bond. The double bond can participate in various reactions, such as polymerization, where the π electrons are used to form new bonds. In the presence of catalysts like Lewis acids, the double bond can be activated, leading to the formation of carbonium ions that can further react with other molecules .
類似化合物との比較
1-Dodecene: An alkene with a double bond at the first carbon but without the additional methyl groups.
4-Methyl-1-pentene: An alkene with a similar structure but a shorter carbon chain.
1-Hexadecene: An alkene with a longer carbon chain and a double bond at the first carbon.
Uniqueness: 1-Dodecene, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .
特性
CAS番号 |
502760-18-1 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
4,4-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3 |
InChIキー |
RVTBPBIEATWDJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
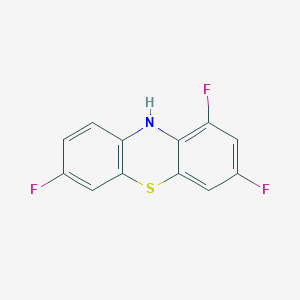
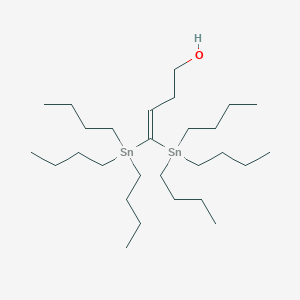
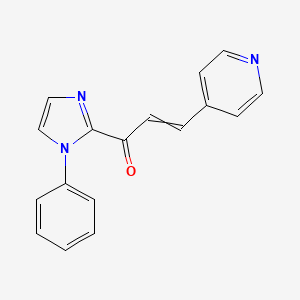
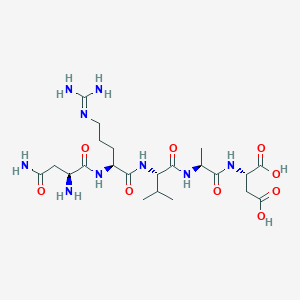
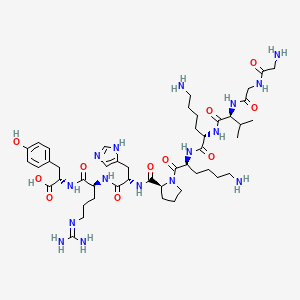
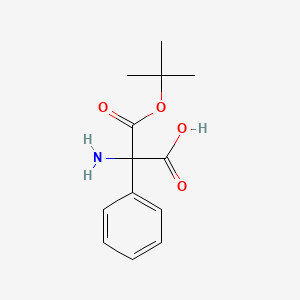
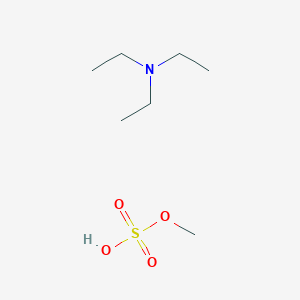
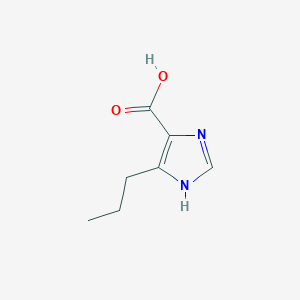
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
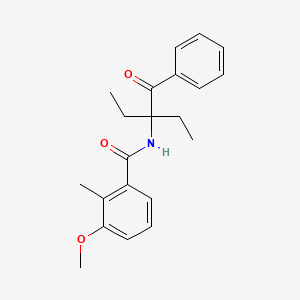
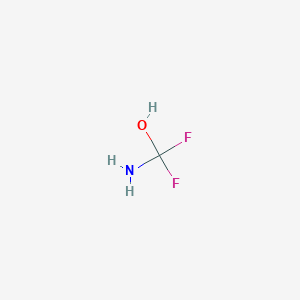

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
